molecular formula C13H10N2O B2704816 4-(3-Aminophenoxy)benzonitrile CAS No. 30202-93-8

4-(3-Aminophenoxy)benzonitrile

Cat. No.: B2704816
CAS No.: 30202-93-8
M. Wt: 210.236
InChI Key: VYJJWRGHMIEDQL-UHFFFAOYSA-N
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Description

4-(3-Aminophenoxy)benzonitrile is a chemical compound with the molecular formula C13H10N2O . It is used in laboratory settings .


Synthesis Analysis

The synthesis of this compound has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .


Molecular Structure Analysis

The molecular structure of this compound has been studied with Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes . Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule has been studied .


Chemical Reactions Analysis

The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure . The results indicate the heterointeraction arises owing to the hydrogen bonding made between the C≡N of AP-PhCN and –OH group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 210.24 . It is a powder at room temperature . The melting point is between 84-88 degrees Celsius .

Mechanism of Action

The molecular docking studies are also performed to explore the interaction between the AP-PhCN and Influenza endonuclease inhibitor .

Safety and Hazards

This compound is considered hazardous. It is combustible and harmful if swallowed or in contact with skin . Safety measures include wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and washing skin thoroughly after handling .

Properties

IUPAC Name

4-(3-aminophenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-9-10-4-6-12(7-5-10)16-13-3-1-2-11(15)8-13/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJJWRGHMIEDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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